2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol
Overview
Description
2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[4,5-e]pyrimidine core, and a piperazinyl ethan-1-ol moiety
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is involved in the transition from the G1 phase to the S phase and from the G2 phase to mitosis. By inhibiting CDK2, the compound can induce cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound’s potency against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol can be compared with other pyrazolo[4,5-e]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent adenosine receptor antagonistic activity.
Pyrazolo[1,5-a]pyrimidine: Used as a fluorescent probe and in the development of new materials.
Properties
IUPAC Name |
2-[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPJICQLSUCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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